3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine
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Description
3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C20H14Cl2F3N3O2S and its molecular weight is 488.31. The purity is usually 95%.
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Biological Activity
3-Chloro-2-{[5-({[(4-chloroanilino)carbonyl]oxy}ethanimidoyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C20H14Cl2F3N3O2S, and it has garnered attention due to its biological activity, particularly in the context of cancer research and as a potential therapeutic agent.
- Molecular Weight: 488.31 g/mol
- CAS Number: 866132-25-4
- Molecular Structure:
- Contains a pyridine ring substituted with trifluoromethyl and chloro groups.
- Incorporates a thienyl group, enhancing its biological interactions.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition. Below are key findings from various studies:
-
Anticancer Activity:
- The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. Studies indicate that it induces apoptosis (programmed cell death) in these cells, potentially through the activation of caspase pathways .
- In vivo studies demonstrated reduced tumor growth in mouse models treated with this compound compared to control groups, suggesting effective systemic delivery and targeting of cancer cells .
-
Enzyme Inhibition:
- Research indicates that this compound acts as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. This inhibition is crucial for its anticancer effects as it disrupts the signaling necessary for tumor growth .
- Additionally, it has been identified as a potential inhibitor of certain proteases, which play roles in cancer metastasis and progression .
The proposed mechanism of action involves the interaction with specific molecular targets within cancer cells:
- Caspase Activation: The compound appears to activate caspases, which are critical for the execution phase of apoptosis. This activation leads to cellular breakdown and death in malignant cells.
- Kinase Pathway Disruption: By inhibiting kinases, the compound interferes with the signaling pathways that promote cell division and survival, effectively slowing down or halting tumor growth.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C20H14Cl2F3N3O2S |
Molecular Weight | 488.31 g/mol |
CAS Number | 866132-25-4 |
Biological Activity | Anticancer, Enzyme Inhibition |
Key Mechanisms | Caspase Activation, Kinase Inhibition |
Case Studies
- Study on Breast Cancer Cell Lines :
- In Vivo Tumor Model :
Properties
IUPAC Name |
[(E)-1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylideneamino] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2F3N3O2S/c1-11(28-30-19(29)27-14-4-2-13(21)3-5-14)18-7-6-15(31-18)9-17-16(22)8-12(10-26-17)20(23,24)25/h2-8,10H,9H2,1H3,(H,27,29)/b28-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHXWTQIPCUCOH-IPBVOBEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC=C(C=C1)Cl)/C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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